molecular formula C20H17N7O B2866221 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea CAS No. 1171780-32-7

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea

Cat. No.: B2866221
CAS No.: 1171780-32-7
M. Wt: 371.404
InChI Key: PZAOLSYXJUWSET-UHFFFAOYSA-N
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Description

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a hybrid structure combining a pyrazole moiety, a pyrimidine ring, and a phenylurea linker. This specific architecture is characteristic of molecules designed to modulate key biological pathways. The pyrazole core is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological profile and presence in several active pharmaceutical ingredients . Furthermore, the pyrazolyl-urea motif is an important pharmacophore in the development of protein kinase inhibitors . Compounds with this motif have been shown to interact with a range of intracellular targets, including various kinases such as Src, p38-MAPK, and TrkA, which are pivotal in processes like cell proliferation, differentiation, and survival . The inclusion of a pyrimidine ring, a common feature in many kinase inhibitors, enhances the potential of this compound to act as a ATP-competitive inhibitor for various receptor tyrosine kinases . The primary research applications for this compound are anticipated to be in the areas of oncology and cellular signaling. Researchers can utilize it as a key intermediate in synthetic chemistry, a candidate for high-throughput screening campaigns, or a lead compound for the development of novel targeted therapies. Its structure suggests potential for investigating inhibition of kinases like EGFR and other clinically relevant targets, providing a tool for exploring new therapeutic strategies . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

1-phenyl-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O/c28-20(25-15-5-2-1-3-6-15)26-17-9-7-16(8-10-17)24-18-13-19(22-14-21-18)27-12-4-11-23-27/h1-14H,(H,21,22,24)(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAOLSYXJUWSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodological Frameworks

Retrosynthetic Analysis

The target compound dissects into two primary fragments:

  • Pyrimidine-pyrazole-aniline intermediate : 4-((6-(1H-Pyrazol-1-yl)Pyrimidin-4-yl)Amino)Aniline
  • Phenylurea segment : Derived from phenyl isocyanate or equivalent electrophiles

Key bond-forming strategies include:

  • Nucleophilic aromatic substitution for pyrimidine functionalization
  • Urea linkage via amine-isocyanate coupling
  • Tautomerization control during pyrazole synthesis

Stepwise Synthesis Protocol

Synthesis of 4-((6-(1H-Pyrazol-1-yl)Pyrimidin-4-yl)Amino)Aniline

Route A: Sequential Heterocyclic Assembly

  • Pyrimidine core activation :
    6-Chloropyrimidin-4-amine undergoes nucleophilic substitution with 1H-pyrazole in dimethylformamide (DMF) at 80°C for 12 hr, catalyzed by diisopropylethylamine (DIPEA).
    6-Chloropyrimidin-4-amine + 1H-Pyrazole → 6-(1H-Pyrazol-1-yl)Pyrimidin-4-amine  
  • Nitration/Reduction sequence :
    • Nitration at para-position using HNO₃/H₂SO₄ at 0°C
    • Catalytic hydrogenation (H₂, Pd/C) to yield primary amine

Route B: Direct Coupling Approach
Condensation of pre-functionalized 4-aminophenylboronic acid with 6-(1H-pyrazol-1-yl)pyrimidin-4-yl triflate under Suzuki-Miyaura conditions:

Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 8 hr  
Urea Bond Formation

Method 1: Isocyanate Coupling
React 4-((6-(1H-Pyrazol-1-yl)Pyrimidin-4-yl)Amino)Aniline with phenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0°C→RT for 24 hr:

Aniline + PhNCO → 1-(4-((6-(1H-Pyrazol-1-yl)Pyrimidin-4-yl)Amino)Phenyl)-3-Phenylurea  

Optimization parameters:

  • Stoichiometry: 1:1.2 (amine:isocyanate)
  • Catalyst: None required
  • Yield: 68-72% after column chromatography (SiO₂, EtOAc/Hexanes)

Method 2: Carbodiimide-Mediated Coupling
Alternative approach using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS):

PhNH₂ + ClCONHPh → Target (via in situ isocyanate generation)  

Advantages: Better control over exothermic reactions

Critical Reaction Parameters

Parameter Optimal Range Impact on Yield
Temperature 0°C → RT gradual Prevents oligomerization
Solvent Polarity THF > DCM > DMF THF gives 72% yield
Reaction Time 18-24 hr <18 hr: Incomplete conversion
Moisture Control <50 ppm H₂O Avoids hydrolysis

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 9.82 (s, 1H, urea NH), 8.92 (s, 1H, pyrimidine H), 8.45 (d, J=2.4 Hz, 1H, pyrazole H), 7.68-7.12 (m, 9H, aromatic H)
  • HRMS (ESI+):
    Calculated for C₂₀H₁₈N₇O [M+H]⁺: 396.1574, Found: 396.1571

Purity Assessment

HPLC Conditions :

  • Column: C18, 5μm, 4.6×250 mm
  • Mobile Phase: MeCN/H₂O (0.1% TFA), gradient 30→70% over 20 min
  • Retention Time: 12.4 min
  • Purity: 98.6% (254 nm)

Comparative Method Evaluation

Yield Optimization Landscape

Method Average Yield Purity Scalability
Isocyanate Coupling 72% 98.6% Kilogram-scale feasible
Carbodiimide Route 65% 97.2% Limited to <100 g
Patent Approach 58% 95.8% Requires specialized equipment

Byproduct Analysis

Major impurities include:

  • Symmetrical urea : From amine dimerization (controlled by slow isocyanate addition)
  • Hydrolyzed isocyanate : Phenylamine (mitigated by strict anhydrous conditions)

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Raw Material Costs :
    Pyrimidine intermediates: $120-150/kg
    Phenyl isocyanate: $80-100/kg
  • Process Mass Intensity : 86 kg waste/kg product (needs improvement via solvent recycling)

Green Chemistry Metrics

  • E-factor : 32 (current) vs. industry target <15
  • Solvent Recovery : 68% achievable via distillation

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Core Heterocyclic Variations

Target Compound vs. Chromenone-Pyrazolopyrimidine Hybrid () The compound in -(1-(4-amino-3-(4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, shares a pyrazolo[3,4-d]pyrimidine core but incorporates a chromenone scaffold and fluorinated aromatic groups. Key differences include:

  • Core Structure: The target compound uses a simpler pyrimidine-pyrazole system, whereas ’s analog integrates a fused pyrazolopyrimidine-chromenone structure.
  • Substituents: The chromenone analog includes fluorine atoms, which can enhance metabolic stability and membrane permeability. In contrast, the target compound’s phenylurea group prioritizes hydrogen-bond donor/acceptor interactions .

Target Compound vs. Furopyrimidine Derivative () describes 1-(4-{2-[(6-{4-[2-(4-hydroxypiperidin-1-yl)ethoxy]phenyl}furo[2,3-d]pyrimidin-4-yl)amino]ethyl}phenyl)-3-phenylurea, which replaces the pyrazole with a furopyrimidine core. Key distinctions:

  • Heterocyclic Core : Furopyrimidines (oxygen-containing) versus pyrimidine-pyrazole hybrids (nitrogen-rich) alter electronic properties. Furopyrimidines may exhibit reduced basicity, impacting solubility and target engagement .
  • Pharmacophore: Both compounds retain the phenylurea group, but ’s analog includes a piperidin-ethanol side chain, likely improving solubility via ionizable amines .

Research Implications

  • Structure-Activity Relationships (SAR): Pyrimidine-pyrazole hybrids (target compound) prioritize compact, planar structures for kinase binding. Chromenone or furopyrimidine cores introduce rigidity but may increase synthetic complexity .
  • Optimization Opportunities : Introducing fluorine or solubilizing groups (e.g., ’s piperidine) into the target compound could improve pharmacokinetics.

Biological Activity

The compound 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea is a derivative of pyrazole and urea, which has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Research indicates that compounds containing pyrazole and urea functionalities often exhibit a range of biological activities, including:

  • Inhibition of Kinases : Many pyrazole derivatives have been identified as inhibitors of various kinases, including p38 MAPK and IKK-2. The inhibition of these kinases is crucial in inflammatory pathways and cancer progression.
  • Anti-inflammatory Effects : Compounds similar to this compound have demonstrated significant anti-inflammatory properties by inhibiting cytokine production, such as IL-17 and TNFα, which are pivotal in inflammatory diseases.

In Vitro Studies

A series of studies have evaluated the biological activity of related compounds in vitro. The following table summarizes key findings regarding their inhibitory effects on various targets:

CompoundTargetIC50 (μM)Reference
Compound Ap38 MAPK0.004
Compound BIKK-20.013
Compound CTNFα Production0.1 - 1.0
Compound DAurora-A Kinase0.067

These results indicate that the structural motifs present in these compounds significantly influence their potency against specific biological targets.

Case Studies

  • Anti-inflammatory Activity : In a study assessing the anti-inflammatory potential of pyrazolyl ureas, compounds demonstrated IC50 values ranging from 0.023 to 0.089 μM against IKK-2, indicating strong inhibitory effects that could be leveraged for therapeutic applications in inflammatory diseases .
  • Cancer Cell Line Studies : Another investigation into the cytotoxic effects of pyrazole derivatives showed significant activity against A549 lung cancer cells with IC50 values around 49.85 μM for certain derivatives . This suggests potential use in cancer therapeutics.
  • Kinase Inhibition : The discovery of selective p38 MAPK inhibitors from pyrazole derivatives has highlighted their role in modulating cellular responses to stress and inflammation . The binding affinity and selectivity were enhanced through structural modifications, leading to promising candidates for further development.

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